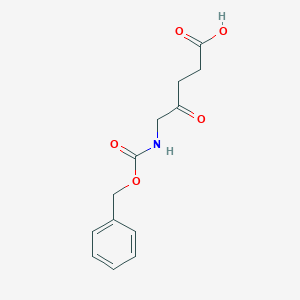

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid

Description

Properties

IUPAC Name |

4-oxo-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBFUUKGAGSJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463821 | |

| Record name | 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112661-85-5 | |

| Record name | 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid chemical properties

It appears there may be some ambiguity in the chemical name "5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid". Our initial search has identified several related, but structurally distinct, compounds. To ensure the accuracy and relevance of the technical guide, please clarify which of the following molecules is the subject of your request. Providing a CAS number would be the most definitive way to identify the correct compound.

Here are the potential candidates based on your query:

Candidate 1: 5-(((Benzyloxy)carbonyl)amino)pentanoic acid

-

CAS Number: 23135-50-4

-

Key Distinction: This molecule lacks the ketone group at the 4th position.

Candidate 2: (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (also known as N-Cbz-L-glutamic acid benzyl ester)

-

CAS Number: 3705-42-8

-

Key Distinction: This is a derivative of glutamic acid with both a Cbz protecting group on the amine and a benzyl ester.

Candidate 3: 5-Amino-4-oxopentanoic acid (also known as 5-Aminolevulinic acid)

-

CAS Number: 106-60-5

-

Key Distinction: This is the parent molecule without the benzyloxycarbonyl (Cbz) protecting group on the amine.

Candidate 4: 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid

-

CAS Number: 72072-06-1

-

Key Distinction: This molecule has a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl (Cbz) group.

Once you have identified the correct compound, we will proceed with generating a comprehensive technical guide as per your original request.

An In-depth Technical Guide to (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid, a critical building block in modern organic synthesis and pharmaceutical development. As a dually protected derivative of L-aspartic acid, this compound offers strategic advantages in the controlled construction of complex peptides and other chiral molecules. This document will delve into its chemical properties, provide a detailed synthetic protocol and characterization data, and explore its applications, particularly in the realm of drug discovery.

Core Compound Identity and Physicochemical Properties

(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid, often referred to in literature and commercial catalogs by various synonyms, is a cornerstone reagent for chemists requiring a protected L-aspartic acid moiety with a free α-carboxylic acid for further elaboration.

Table 1: Compound Identification [1]

| Identifier | Value |

| IUPAC Name | (4S)-5-oxo-5-(phenylmethoxy)-4-[[(phenylmethoxy)carbonyl]amino]pentanoic acid |

| Synonyms | Z-L-Asp(OBzl)-OH, Cbz-L-Asp(OBzl)-OH, N-Cbz-L-Aspartic acid 4-benzyl ester, N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester |

| CAS Number | 3479-47-8 |

| Molecular Formula | C₁₉H₁₉NO₆[2] |

| Molecular Weight | 357.36 g/mol [2][3] |

| Appearance | White to off-white crystalline solid/powder[3] |

The strategic placement of the benzyloxycarbonyl (Cbz or Z) group on the α-amino group and the benzyl (Bzl or OBzl) ester on the β-carboxyl group provides orthogonal protection. The Cbz group is stable to mildly acidic and basic conditions, while the benzyl ester is also relatively robust. Both groups can be removed under specific conditions, most commonly via hydrogenolysis, allowing for the selective deprotection and subsequent reaction at either the amino or the β-carboxyl terminus.[3]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 105-107 °C | [4] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, acetone, chloroform, and ether. Insoluble in water. | [5], [6] |

| Optical Rotation | [α]²⁰/D +12° (c=0.5-2.0 in acetic acid) | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid from L-aspartic acid is a two-step process involving the selective protection of the β-carboxyl group as a benzyl ester, followed by the protection of the α-amino group with a benzyloxycarbonyl group. The following protocol is a synthesis of established methodologies, designed to be a self-validating system through in-process controls and final product characterization.

Synthetic Rationale

The synthetic strategy hinges on the differential reactivity of the α- and β-carboxylic acids of L-aspartic acid. Direct esterification under acidic conditions can lead to a mixture of products. A more controlled approach involves the formation of an anhydride or other activated intermediate, which can then be selectively opened by benzyl alcohol. However, a more common and reliable route involves the initial formation of the β-benzyl ester followed by N-protection.

Caption: Synthetic workflow for Z-Asp(OBzl)-OH.

Detailed Experimental Protocol

Step 1: Synthesis of L-Aspartic Acid β-Benzyl Ester (H-Asp(OBzl)-OH)

This step can be challenging due to the potential for polymerization and the formation of the α-ester. A common method involves the use of a copper salt of aspartic acid to favor the formation of the β-ester.

-

Preparation of Copper(II) Aspartate: Dissolve L-aspartic acid in hot water and add a stoichiometric amount of copper(II) acetate. The blue copper salt of aspartic acid will precipitate upon cooling. Filter and dry the precipitate.

-

Esterification: Suspend the copper(II) aspartate in benzyl alcohol and heat the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and treat it with hydrogen sulfide (H₂S) to precipitate copper(II) sulfide. Filter off the precipitate. The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic Acid (Z-Asp(OBzl)-OH) [5][7]

-

Reaction Setup: Dissolve L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH) in a mixture of dioxane and water. Cool the solution to 0°C in an ice bath.

-

Addition of Base and Protecting Agent: Add sodium carbonate (Na₂CO₃) to the solution, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) dissolved in dioxane over 2-3 hours, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Extraction: Extract the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol. Acidify the aqueous layer to a pH of 2 with 6N HCl. The product will precipitate out of the solution.

-

Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product as a semi-solid. Purify the product using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring high purity, such as peptide synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.

-

Column: C18-modified silica stationary phase.

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents.

-

Detection: UV detection at 210–220 nm.

The purification process begins with a polar mobile phase to elute any polar impurities. The concentration of acetonitrile is then gradually increased to elute the more hydrophobic product and other impurities. Fractions are collected and analyzed by analytical HPLC to assess purity. Fractions containing the pure product are pooled and lyophilized to yield a fine white powder.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (2 x C₆H₅) | 7.25-7.40 (m, 10H) | 127.5-128.8, 135.0-136.5 |

| Benzyl CH₂ (Ester) | ~5.15 (s, 2H) | ~67.0 |

| Benzyl CH₂ (Cbz) | ~5.10 (s, 2H) | ~67.5 |

| α-CH | 4.50-4.60 (m, 1H) | ~50.0 |

| β-CH₂ | 2.80-3.00 (m, 2H) | ~37.0 |

| NH | 5.50-5.70 (d, 1H) | - |

| α-COOH | 9.0-12.0 (br s, 1H) | ~175.0 |

| β-C=O (Ester) | - | ~171.0 |

| C=O (Cbz) | - | ~156.0 |

Note: These are predicted values and may vary depending on the solvent and concentration. The multiplicity is indicated as s (singlet), d (doublet), and m (multiplet).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (carbamate): Around 3300 cm⁻¹

-

C=O stretch (carboxylic acid, ester, carbamate): Strong absorptions between 1680-1750 cm⁻¹

-

C-O stretch (esters, ethers): In the range of 1000-1300 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region

Purity Assessment

Purity is typically assessed by RP-HPLC, as described in the purification section. For pharmaceutical applications, a purity of >98% is often required.

Applications in Research and Drug Development

(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid is a versatile building block with significant applications in peptide synthesis and the development of small molecule therapeutics.[7][8][9]

Peptide Synthesis

This compound is a crucial reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The free α-carboxylic acid allows for coupling to the N-terminus of a growing peptide chain, while the protected amino and β-carboxyl groups prevent unwanted side reactions.

Caption: Role of Z-Asp(OBzl)-OH in peptide synthesis.

A significant challenge when using aspartic acid derivatives in peptide synthesis is the potential for aspartimide formation, especially under basic conditions used for Fmoc deprotection. This side reaction can lead to racemization and the formation of β-aspartyl peptides. The use of the Cbz protecting group, which is typically removed under acidic or hydrogenolytic conditions, can mitigate this issue in certain synthetic strategies.

Caspase Inhibitor Synthesis

Aspartic acid is a key recognition element for caspases, a family of proteases involved in apoptosis (programmed cell death). Consequently, derivatives of aspartic acid are extensively used in the design and synthesis of caspase inhibitors, which are valuable tools for studying apoptosis and have potential as therapeutic agents for diseases characterized by excessive cell death. (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid can serve as a precursor for synthesizing peptidomimetic caspase inhibitors.[10][11][12]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

-

Storage: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container to protect it from moisture and light. For short-term storage, refrigeration at 2-8°C is suitable.

-

Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area. Avoid inhalation of dust. Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the product.

Conclusion

(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid is a strategically protected amino acid derivative that plays a pivotal role in the synthesis of peptides and other complex organic molecules. Its unique protection scheme allows for controlled, regioselective reactions, making it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the laboratory.

References

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. [Link]

-

Chemsrc. (2025). Z-Asp(OBzl)-OH | CAS#:3479-47-8. [Link]

- Google Patents. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.

-

PubChem. (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6. [Link]

-

SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]

-

ChemBK. (2024). beta-Benzyl N-Cbz-L-aspartate. [Link]

-

PubChem. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

-

bioRxiv. (2024). Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective ir. [Link]

-

Pharmaffiliates. (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic Acid. [Link]

-

PMC - NIH. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. [Link]

-

ResearchGate. Synthesis of poly‐β‐(α‐benzyl‐L‐aspartate) from L‐aspartic β‐lactam benzyl ester (3(R)‐benzoxycarbonyl‐2‐azetidinone). [Link]

-

PMC. (2021). A long way to go: caspase inhibitors in clinical use. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Z-Asp(OBzl)-OH | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 6. Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 1H NMR spectrum [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. rsc.org [rsc.org]

- 9. L-Aspartic acid 4-benzyl ester, 98% | Fisher Scientific [fishersci.ca]

- 10. Z-Asp-OBzl | C19H19NO6 | CID 6994509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

- 12. reddit.com [reddit.com]

An In-depth Technical Guide to the Physical Characteristics of N-Cbz-L-glutamic Acid Benzyl Ester

This guide provides a comprehensive overview of the essential physical characteristics of N-Cbz-L-glutamic acid benzyl ester, a critical building block in peptide synthesis and various other applications within pharmaceutical and materials science research. Recognizing the existence of two positional isomers, this document will distinctly address both the α-benzyl ester and the γ-benzyl ester of N-Cbz-L-glutamic acid, providing researchers, scientists, and drug development professionals with the detailed information necessary for their work.

Introduction: The Significance of N-Cbz-L-glutamic Acid Benzyl Esters

N-Carbobenzyloxy-L-glutamic acid benzyl esters are derivatives of L-glutamic acid where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and one of the carboxylic acid groups is protected as a benzyl ester. The selective protection of either the α- or γ-carboxylic acid allows for precise control during the stepwise elongation of peptide chains, making these compounds invaluable in the synthesis of complex peptides and peptidomimetics[1]. The choice between the α- and γ-benzyl ester is dictated by the specific synthetic strategy, particularly the desired coupling and deprotection sequence. Beyond peptide synthesis, these compounds also serve as precursors in the development of novel materials, such as polymers for drug delivery systems[2].

Physicochemical Properties: A Comparative Analysis

The physical properties of the α- and γ-benzyl esters of N-Cbz-L-glutamic acid exhibit notable differences, primarily due to the position of the benzyl ester group. A summary of these key characteristics is presented below for easy comparison.

| Property | N-Cbz-L-glutamic acid α-benzyl ester | N-Cbz-L-glutamic acid γ-benzyl ester |

| Synonyms | Z-L-Glu-OBzl, Cbz-L-Glu-OBzl | Z-L-Glu(OBzl)-OH, Cbz-L-Glu(OBzl)-OH |

| CAS Number | 3705-42-8[3][4] | 5680-86-4 |

| Molecular Formula | C₂₀H₂₁NO₆[3] | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.38 g/mol [3] | 371.38 g/mol [5] |

| Appearance | White powder[4] | White to off-white solid[5] |

| Melting Point | 95 - 105 °C[4] | 77 - 78 °C (recrystallized from carbon tetrachloride)[5] |

| Optical Rotation | [α]ᴅ²⁰ = -23 ± 2° (c=1 in MeOH)[4] | [α]ᴅ²⁰ = -7.0 to -10.0° (c=2.5 in EtOH) |

| Solubility | Soluble in methanol, dimethyl sulfoxide; slightly soluble in water.[1] | Soluble in ethanol; insoluble in water.[5] |

Experimental Protocols for Physical Characterization

The accurate determination of the physical characteristics of N-Cbz-L-glutamic acid benzyl esters is crucial for their effective use in research and development. The following section provides detailed, step-by-step methodologies for key experimental workflows.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline N-Cbz-L-glutamic acid benzyl ester.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting). This range is the melting point of the sample.

Causality Behind Experimental Choices: A slow heating rate near the melting point is essential to allow for accurate temperature reading and to ensure that the sample and the thermometer are in thermal equilibrium, providing a precise melting range.

Solubility Assessment

Understanding the solubility of these compounds in various solvents is fundamental for their application in reactions, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide).

-

Sample Preparation: Weigh a precise amount of the N-Cbz-L-glutamic acid benzyl ester (e.g., 10 mg) into a series of small vials.

-

Solvent Addition: Add a measured volume of a selected solvent (e.g., 1 mL) to the first vial.

-

Mixing: Agitate the vial vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration. If not, it can be classified as "sparingly soluble" or "insoluble."

-

Quantitative Assessment (Optional): For a more quantitative measure, incrementally add small, known volumes of the solvent until the solid completely dissolves. This allows for the calculation of an approximate solubility value (e.g., in mg/mL).

Self-Validating System: The protocol can be validated by repeating the measurements at a controlled temperature and using a consistent method of agitation to ensure reproducibility of the results.

Optical Rotation Measurement

Optical rotation is a key physical property for chiral molecules like the L-glutamic acid derivatives, confirming their enantiomeric purity.

Protocol:

-

Solution Preparation: Accurately weigh a specific amount of the N-Cbz-L-glutamic acid benzyl ester and dissolve it in a known volume of a specified solvent (e.g., methanol or ethanol) to achieve a precise concentration (c), typically expressed in g/100 mL.

-

Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent used for the sample).

-

Sample Loading: Carefully fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present in the light path. The length of the sample tube (l) is typically 1 decimeter (10 cm).

-

Measurement: Place the sample tube in the polarimeter and measure the angle of rotation (α) at a specific temperature (usually 20°C) and wavelength (typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c)

Expertise & Experience: The choice of solvent is critical as it can influence the measured optical rotation. It is essential to report the solvent and concentration along with the specific rotation value. The absence of air bubbles is crucial for an accurate reading as they can scatter the polarized light.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information, which is essential for confirming the identity and purity of the N-Cbz-L-glutamic acid benzyl esters.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

N-H stretching (from the carbamate)

-

C=O stretching (from the carbamate, carboxylic acid, and ester)

-

C-O stretching (from the ester and carboxylic acid)

-

Aromatic C-H and C=C stretching (from the benzyl groups)[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments. The spectra for the α- and γ-isomers will show distinct chemical shifts and splitting patterns for the protons on the glutamic acid backbone, allowing for their differentiation.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (ester vs. carboxylic acid) will be significantly different between the two isomers, providing a clear method for identification[7].

-

Safety and Handling

Based on available safety data sheets, N-Cbz-L-glutamic acid benzyl esters are generally considered non-hazardous under standard laboratory conditions[8][9][10][11][12][13][14]. However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of any dust. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments for the comprehensive physical characterization of N-Cbz-L-glutamic acid benzyl ester.

Caption: Experimental workflow for the physical characterization of N-Cbz-L-glutamic acid benzyl ester.

References

-

Okabayashi, H., Ishida, M., Tamaoki, H., Masuda, H., & O'Connor, C. J. (2002). Fourier transform IR study of aggregational behavior of N-acetyl-L- and N-butyloxycarbonyl-L-glutamic acid oligomeric benzyl esters in dioxane and benzene: beta-turn-->antiparallel beta-sheet transition. Biopolymers, 65(2), 129–141. [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Glu-OBzl. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). Retrieved January 12, 2026, from [Link]

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Z-Glu(OBzl)-OH DCHA. Retrieved January 12, 2026, from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester. Retrieved January 12, 2026, from [Link]

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Glu(OtBu)-OBzl HCl. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). N-Carboxy-L-glutamic acid, N-benzyl ester. Retrieved January 12, 2026, from [Link]

-

BuyersGuideChem. (n.d.). N-alpha-Benzyloxycarbonyl-L-glutamic-acid-alpha-benzyl ester. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-Benzyl-l-glutamic acid, alpha-benzyl ester. Retrieved January 12, 2026, from [Link]

-

Zhang, M., et al. (2021). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science, 12(25), 8873-8879. [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. [Link]

-

PubChem. (n.d.). Glutamic acid gamma-benzyl ester. Retrieved January 12, 2026, from [Link]

-

Aapptec. (n.d.). H-Glu-OBzl, CAS 13030-09-6, L-glutamic acid alpha benzyl ester. Retrieved January 12, 2026, from [Link]

-

Zhang, J., et al. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. ResearchGate. [Link]

-

Frontiers in Catalysis. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Retrieved January 12, 2026, from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (2021). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Retrieved January 12, 2026, from [Link]

-

BuyersGuideChem. (n.d.). N-Benzyloxycarbonyl-L-glutamic acid-1-benzyl ester. Retrieved January 12, 2026, from [Link]

Sources

- 1. Cbz-L-Glutamic acid 1-benzyl ester | 3705-42-8 [chemicalbook.com]

- 2. L-Glutaminsäure-5-benzylester ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-alpha-Benzyloxycarbonyl-L-glutamic-acid-alpha-benzyl ester | 3705-42-8 [buyersguidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. Fourier transform IR study of aggregational behavior of N-acetyl-L- and N-butyloxycarbonyl-L-glutamic acid oligomeric benzyl esters in dioxane and benzene: beta-turn --> antiparallel beta-sheet transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Cbz-L-glutamic acid(1155-62-0) 13C NMR spectrum [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fr [fishersci.fr]

- 13. peptide.com [peptide.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Spectral Analysis of 3-Ethoxy-4-methoxybenzaldehyde

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8). While the initial query referenced CAS 3705-42-8, publicly available spectral data under this number corresponds to N-Carbobenzyloxy-L-glutamic Acid O-Benzyl Ester. In contrast, a robust body of spectral data is available for the structurally significant aromatic aldehyde, 3-Ethoxy-4-methoxybenzaldehyde. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization. The methodologies and interpretation presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Introduction: The Significance of 3-Ethoxy-4-methoxybenzaldehyde

3-Ethoxy-4-methoxybenzaldehyde, a derivative of vanillin, is a versatile aromatic aldehyde.[1] Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor and fragrance industries.[2] For instance, it serves as a key building block in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis.[3] It is also utilized in the synthesis of compounds investigated for their potential role in neuroinflammatory diseases.[1][4][5] Given its importance, unambiguous structural confirmation through spectral analysis is paramount. This guide provides a detailed examination of the core spectroscopic techniques used to characterize this compound.

Chemical Structure and Predicted Spectral Features

A foundational understanding of the chemical structure of 3-Ethoxy-4-methoxybenzaldehyde is essential for interpreting its spectral data. The molecule consists of a benzene ring substituted with an aldehyde group, a methoxy group, and an ethoxy group.

Figure 1: Chemical Structure of 3-Ethoxy-4-methoxybenzaldehyde.

Based on this structure, we can anticipate the following spectral characteristics:

-

¹H NMR: Signals corresponding to an aldehyde proton, aromatic protons, a methoxy group, and an ethoxy group (with characteristic quartet and triplet splitting).

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy and ethoxy groups.

-

IR Spectroscopy: Characteristic absorption bands for the aldehyde C-H stretch, the carbonyl C=O stretch, aromatic C=C stretches, and C-O ether linkages.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 180.20 g/mol , along with fragmentation patterns resulting from the loss of substituents.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Ethoxy-4-methoxybenzaldehyde provides a clear fingerprint of its proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethoxy-4-methoxybenzaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.4 | d | 1H | Aromatic proton |

| ~7.3 | s | 1H | Aromatic proton |

| ~6.9 | d | 1H | Aromatic proton |

| ~4.1 | q | 2H | Methylene protons (-OCH₂CH₃) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

| ~1.5 | t | 3H | Methyl protons (-OCH₂CH₃) |

Interpretation of the ¹H NMR Spectrum: The downfield singlet at ~9.8 ppm is characteristic of the aldehyde proton. The signals in the aromatic region (~6.9-7.4 ppm) correspond to the three protons on the benzene ring. The quartet at ~4.1 ppm and the triplet at ~1.5 ppm are indicative of the ethoxy group, showing the expected spin-spin coupling. The sharp singlet at ~3.9 ppm is assigned to the three protons of the methoxy group.

Figure 3: Relationship between Functional Groups and IR Absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

Mass Spectral Data Summary

| m/z | Relative Intensity | Assignment |

| 180 | High | Molecular ion [M]⁺ |

| 151 | High | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 152 | Moderate | [M - C₂H₄]⁺ |

| 123 | Moderate | [M - C₂H₅O - CO]⁺ |

| 108 | Moderate | [M - C₂H₄ - CO - CH₃]⁺ |

Interpretation of the Mass Spectrum: The mass spectrum will show a prominent molecular ion peak at m/z 180, corresponding to the molecular weight of 3-Ethoxy-4-methoxybenzaldehyde. [7]Common fragmentation pathways include the loss of the aldehyde group (CHO, 29 Da) or the ethyl group (C₂H₅, 29 Da) to give a fragment at m/z 151. Subsequent losses of other small molecules, such as ethylene (C₂H₄, 28 Da) or carbon monoxide (CO, 28 Da), can also be observed.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unambiguous evidence for the structure of 3-Ethoxy-4-methoxybenzaldehyde. The spectral features are in excellent agreement with the assigned structure, and the detailed interpretation presented in this guide serves as a valuable resource for scientists and researchers. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

-

ChemBK. (2024). 3705-42-8. Retrieved from [Link]

-

SLS. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde | 252751-5G | SIGMA-ALDRICH. Retrieved from [Link]

- Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3705-42-8 | Product Name : N-Carbobenzyloxy-L-glutamic Acid O-Benzyl Ester. Retrieved from [Link]

-

LookChem. (n.d.). N-alpha-Benzyloxycarbonyl-L-glutamic-acid-alpha-benzyl ester | 3705-42-8. Retrieved from [Link]

-

NIST. (n.d.). 4-Ethoxy-3-anisaldehyde. Retrieved from [Link]

Sources

- 1. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. biosynth.com [biosynth.com]

- 7. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architect Molecule: A Technical Guide to the Biological Activities of Cbz-Protected Glutamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic use of protecting groups is a cornerstone of modern synthetic chemistry, enabling the construction of complex, bioactive molecules. Among these, the Carbobenzyloxy (Cbz or Z) group has a storied history, providing robust protection for amine functionalities. When applied to glutamic acid, a pivotal amino acid in cellular metabolism and neurotransmission, the resulting Cbz-protected derivatives become powerful scaffolds for drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of Cbz-protected glutamic acid derivatives, moving beyond their role as mere synthetic intermediates to highlight their intrinsic therapeutic potential. We will delve into their anticancer, neuroprotective, and enzyme-inhibitory properties, elucidating the underlying mechanisms of action and providing field-proven experimental protocols for their synthesis and evaluation.

Introduction: The Strategic Importance of the Cbz Group in Glutamic Acid Chemistry

Glutamic acid is a non-essential amino acid that plays a dual role in the body: it is a fundamental building block of proteins and a primary excitatory neurotransmitter in the central nervous system.[1][2] Its dicarboxylic acid structure presents a unique challenge and opportunity in medicinal chemistry. The introduction of the Carbobenzyloxy (Cbz) protecting group, pioneered by Bergmann and Zervas in 1932, was a watershed moment in peptide chemistry.[2] The Cbz group effectively "masks" the nucleophilic amine of glutamic acid, allowing for selective modifications at its α- and γ-carboxyl groups.[][4]

The Cbz group's utility stems from its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[][5] This has made N-Cbz-L-glutamic acid (Z-Glu-OH) a widely used starting material in the synthesis of peptides, peptidomimetics, and other complex molecules.[] However, emerging research indicates that the Cbz-glutamic acid scaffold itself, and its immediate derivatives, possess significant biological activities. This guide will illuminate these activities, providing a roadmap for researchers to harness the therapeutic potential of this versatile molecular architecture.

Anticancer Activity: Targeting Tumor Metabolism and Proliferation

Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation, with many tumors becoming "addicted" to glutamine, an amino acid synthesized from glutamic acid.[1] This metabolic dependency makes the glutamine/glutamate pathway an attractive target for anticancer drug development.[1][6] Cbz-protected glutamic acid derivatives have emerged as promising candidates in this arena, demonstrating cytotoxic and antiproliferative effects through various mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that derivatives of glutamic acid can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While direct IC50 values for Cbz-glutamic acid are not extensively reported, related compounds show significant activity. For instance, cyclic dipeptides containing protected amino acids have shown efficacy. The co-assembly of a hydrogel formed from a cyclic dipeptide containing S-benzyl protected cysteine with the anticancer drug 5-fluorouracil (5FU) significantly enhanced its anticancer activity against the HCT116 human colorectal cancer cell line, lowering the required IC50 dose of 5FU.[7][8] This suggests that peptide-based structures, for which Cbz-glutamic acid is a key building block, can serve as effective delivery vehicles and potentiators of chemotherapy.

Furthermore, studies on various heterocyclic compounds derived from amino acids have shown potent antitumor activity by inducing apoptosis and causing G2/M cell cycle arrest.[9]

Table 1: In Vitro Anticancer Activity of Selected Amino Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Oleoyl-antioxidant Hybrids | HCT116 | 0.34 - 22.4 | Apoptosis Induction | [10] |

| Gold(I) Complex | HCT-116 | Inactive - µM range | Aneuploidy Induction | [11] |

| Imidazopyrimidine Derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 | Cytotoxicity | [12] |

| Benzimidazole Derivatives | MCF-7 (Breast Cancer) | 39.0 - 43.4 | Antiproliferative | [12] |

| Cyclic Dipeptide-5FU Hydrogel | HCT116 | Decreased 5FU IC50 | Sustainable Drug Release | [7][8] |

Mechanistic Insight: The Caspase-Dependent Apoptotic Pathway

A primary mechanism by which many anticancer agents induce cell death is through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-9, triggers a cascade leading to the activation of executioner caspases, like caspase-3.[13] Caspase-3 then cleaves a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Interestingly, caspases can cleave after both aspartate and glutamate residues, suggesting that glutamate derivatives could potentially modulate this pathway.[14] Glutamate-induced apoptosis in neuronal cells has been shown to be mediated by both caspase-dependent and independent pathways.[15][16]

Neuroprotective Applications: Modulating Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the brain, and its dysregulation is implicated in a host of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] Excitotoxicity, a process where excessive glutamate receptor activation leads to neuronal damage and death, is a key pathological mechanism.[18] Cbz-protected glutamic acid derivatives, as structural analogs of glutamate, are uniquely positioned to modulate glutamatergic signaling and offer neuroprotection.

Inhibition of Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a key enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate in the brain.[19] Inhibition of GCPII is a promising neuroprotective strategy as it simultaneously reduces the production of excess, potentially excitotoxic glutamate and increases the concentration of NAAG, which has its own neuroprotective effects.[19] A variety of glutamic acid derivatives have been investigated as GCPII inhibitors, with phosphonate and phosphonamidate derivatives showing high potency.[1]

The development of potent and selective GCPII inhibitors is an active area of research. High-throughput screening assays have been developed to identify novel inhibitor scaffolds.[20]

Table 2: Inhibition of Glutamate Carboxypeptidase II (GCPII) by Glutamic Acid Analogs

| Inhibitor | Ki (nM) | Inhibition Type | Reference |

| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | 0.2 | Competitive | [19] |

| n-Butylphosphonamidate derivative of (S)-glutamic acid | Potent | Not specified | [1] |

Modulation of Glutamate Receptors

Glutamate exerts its effects through ionotropic (NMDA, AMPA, kainate) and metabotropic receptors.[4] Antagonists of these receptors, particularly NMDA receptors, can prevent excitotoxic cell death.[8] Given their structural similarity to glutamate, Cbz-protected glutamic acid derivatives can be designed to act as antagonists at these receptors, thereby blocking the downstream signaling cascades that lead to neuronal damage. The design of multifunctional compounds, for example, linking a glutamate moiety to other pharmacophores, has been explored for diseases like Alzheimer's, targeting both cholinergic and glutamatergic systems.[21]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cbz-glutamic acid derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplate, multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the Cbz-glutamic acid derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Glutamate Carboxypeptidase II (GCPII) Inhibition Assay

This protocol is adapted from a fluorescence-based assay for determining GCPII inhibitory potency. [22] Materials:

-

Recombinant human GCPII

-

Cbz-glutamic acid derivative (test inhibitor)

-

Fluorescently labeled substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the recombinant GCPII (e.g., 0.02 nM final concentration) with various concentrations of the Cbz-glutamic acid derivative for 10 minutes at 37°C. [22]2. Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate (e.g., 100 nM final concentration). [22]3. Incubation: Incubate the reaction mixture for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a small volume of a suitable stop solution (e.g., 0.1% TFA in 5% acetonitrile). [22]5. Detection: Measure the fluorescence of the cleaved product using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion and Future Directions

The Carbobenzyloxy-protected glutamic acid scaffold is far more than a simple intermediate for peptide synthesis. It is a versatile and privileged structure with a wide range of demonstrable and potential biological activities. From disrupting the metabolic machinery of cancer cells to protecting neurons from excitotoxic damage, Cbz-glutamic acid derivatives represent a promising class of molecules for therapeutic development.

Future research should focus on expanding the structure-activity relationship (SAR) studies for each of these biological activities. The synthesis of focused libraries of Cbz-glutamic acid derivatives with modifications at the α- and γ-carboxyl groups will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of this "architect molecule" will undoubtedly unlock new avenues for the treatment of cancer, neurodegenerative disorders, and infectious diseases.

References

-

Antitumor activity of CBZ on prostate cancer tumor-bearing nude mice... ResearchGate. Available at: [Link]

-

Rojas, C., Frazier, S. T., Flanary, J., et al. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical Biochemistry, 310(1), 50-54. Available at: [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]

-

Amino acid derivatives, X:[9] Synthesis and antimicrobial evaluation of α-amino acid esters bearing a N1-protected tryptophan side chain. ResearchGate. Available at: [Link]

-

Ghosh, S., et al. (2022). S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. Journal of Peptide Science, 28(8), e3403. Available at: [Link]

-

Patel, M., et al. Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. Available at: [Link]

-

Choy, E., et al. (2023). Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

IC 50 values (lM) of tested compounds against malignant cell lines. ResearchGate. Available at: [Link]

-

S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ResearchGate. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(2), 964-970. Available at: [Link]

-

Ismaili, L., et al. (2009). Neuroprotective and cholinergic properties of multifunctional glutamic acid derivatives for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 52(22), 7153-7165. Available at: [Link]

-

Barinka, C., et al. (2016). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. SLAS Discovery, 21(5), 591-600. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. MDPI. Available at: [Link]

-

Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers. Available at: [Link]

-

Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. MDPI. Available at: [Link]

-

IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. Available at: [Link]

-

Wang, K., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Acta Biochimica et Biophysica Sinica, 48(11), 1030-1037. Available at: [Link]

-

Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI. Available at: [Link]

-

Mallari, J. P., et al. (2004). Stereoselective inhibition of glutamate carboxypeptidase by organophosphorus derivatives of glutamic acid. Bioorganic & Medicinal Chemistry Letters, 14(21), 5373-5376. Available at: [Link]

-

Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. MDPI. Available at: [Link]

-

Abell, A. D., et al. (2005). Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. Bioorganic & Medicinal Chemistry, 13(2), 501-517. Available at: [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. National Institutes of Health. Available at: [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. ResearchGate. Available at: [Link]

-

Testing for N-methyl-D-aspartate receptor autoantibodies in clinical practice. National Institutes of Health. Available at: [Link]

-

Fontana, A. C. K., et al. (2019). Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model. ACS Chemical Neuroscience, 10(8), 3639-3650. Available at: [Link]

-

Glutamic acid protection using cbz ?. ResearchGate. Available at: [Link]

-

Sastchenko, L. P., et al. (1971). Inhibition of L-glutamic acid decarboxylase by cycloglutamates. Biochemistry, 10(26), 4888-4894. Available at: [Link]

-

Anti-NMDA Receptor Autoimmune Encephalitis: Diagnosis and Management Strategies. National Institutes of Health. Available at: [Link]

-

What is the treatment approach for Anti-NMDA (N-methyl-D-aspartate) receptor encephalitis?. Dr.Oracle. Available at: [Link]

-

Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving ca…. OUCI. Available at: [Link]

-

Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. MDPI. Available at: [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]

-

Abraham, H., et al. (2000). Neuroprotective effects of extracellular glutamate are absent in hippocampal organotypic cultures treated with the amyloid peptide Abeta(25-35). Neuroscience, 100(2), 405-412. Available at: [Link]

-

Zhang, Y., et al. (2006). Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens. BMC Neuroscience, 7, 49. Available at: [Link]

-

Anti-NMDA Receptor Encephalitis Clinical Pathway – Inpatient. Children's Hospital of Philadelphia. Available at: [Link]

-

NMDA Receptor (NR1-subunit) Autoantibody Test. Quest Diagnostics. Available at: [Link]

-

Seaman, J. E., et al. (2018). Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues. Cell Death & Differentiation, 25(8), 1436-1446. Available at: [Link]

-

Posse de Chaves, E., et al. (2002). Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway. Journal of Neurochemistry, 81(5), 983-994. Available at: [Link]

-

Chemical Strategies for Controlling Sulfation in Biomacromolecules. ACS Publications. Available at: [Link]

Sources

- 1. Stereoselective inhibition of glutamate carboxypeptidase by organophosphorus derivatives of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving ca… [ouci.dntb.gov.ua]

- 16. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective and cholinergic properties of multifunctional glutamic acid derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Resurgence of a Classic Scaffold: Unlocking the Therapeutic Potential of N-Cbz Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The carbobenzyloxy (Cbz or Z) group, a cornerstone in peptide chemistry for nearly a century, has historically been revered for its role as a robust N-protecting group.[1][2] Its stability and facile removal have been instrumental in the synthesis of complex peptides and other bioactive molecules.[3][4] However, a growing body of evidence suggests that the N-Cbz amino acid scaffold is far more than a mere synthetic tool. This technical guide delves into the emerging therapeutic applications of N-Cbz amino acids and their derivatives, moving beyond their traditional role to explore their potential as direct-acting therapeutic agents. We will explore their utility in oncology, enzyme inhibition, and infectious diseases, providing a comprehensive overview of their mechanisms of action, supporting scientific data, and detailed experimental protocols to empower researchers in this exciting and evolving field.

Introduction: Beyond a Protecting Group - A Privileged Scaffold in Medicinal Chemistry

The introduction of the carbobenzyloxy group by Bergmann and Zervas in 1932 was a watershed moment in peptide synthesis.[1] This elegant solution to the challenge of preventing unwanted side reactions at the N-terminus of amino acids paved the way for the rational design and synthesis of peptides.[2] The Cbz group's stability under a variety of reaction conditions, coupled with its straightforward removal via catalytic hydrogenolysis, has made it an indispensable tool for organic chemists.[3]

While the utility of N-Cbz amino acids as intermediates is well-established, a paradigm shift is underway. Researchers are increasingly recognizing that the inherent structural features of the N-Cbz amino acid moiety can confer potent and specific biological activities. The presence of the rigid, aromatic benzyloxycarbonyl group can facilitate crucial interactions with biological targets, such as enzymes and receptors, through π-π stacking, hydrophobic interactions, and hydrogen bonding. This guide will illuminate the direct therapeutic potential of this classic chemical entity.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

The quest for novel anticancer agents is a driving force in medicinal chemistry. N-Cbz amino acid derivatives have emerged as a promising class of compounds that can interfere with critical cellular processes in cancer cells, most notably DNA replication and repair.

Mechanism of Action: Inhibition of Topoisomerase IIα

Topoisomerase IIα is a vital enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. Many effective anticancer drugs, such as etoposide, function by stabilizing the "cleavable complex," a transient intermediate where topoisomerase IIα is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Recent studies have identified derivatives of N-(carbobenzyloxy)-L-phenylalanine and N-(carbobenzyloxy)-L-aspartic acid-β-benzyl ester as potent inhibitors of human topoisomerase IIα.[5] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the enzyme, interfering with its catalytic cycle and leading to the accumulation of DNA damage in cancer cells.[5]

Caption: Competitive Inhibition of Prolidase.

Quantitative Data: Prolidase Inhibition

Studies have shown that N-benzyloxycarbonyl-L-proline can significantly inhibit prolidase activity. In one study, a 90% inhibition of prolidase from human fibroblasts was observed when the inhibitor was present at a 1:1 molar ratio with the substrate (Gly-Pro). [6]

Experimental Protocol: Prolidase Activity Assay

This assay measures the amount of proline released from the substrate Gly-Pro by prolidase.

Materials:

-

Cell or tissue lysate containing prolidase

-

Gly-Pro substrate solution

-

N-Benzyloxycarbonyl-L-proline (inhibitor)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂)

-

Trichloroacetic acid (TCA) solution

-

Chinard's reagent (acidic ninhydrin)

-

Toluene

-

Proline standard solutions

Procedure:

-

Enzyme Activation: Pre-incubate the enzyme sample with MnCl₂ in the reaction buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, Gly-Pro substrate, and the test inhibitor (Cbz-Pro) or vehicle control.

-

Enzyme Addition: Add the pre-activated enzyme sample to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA solution.

-

Proline Quantification:

-

Add Chinard's reagent to the reaction mixture.

-

Boil the samples to allow for color development.

-

Cool the samples and extract the colored product with toluene.

-

Measure the absorbance of the toluene layer at 515 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of proline to determine the amount of proline released in the enzymatic reaction.

Antimicrobial and Antiviral Applications: Combating Infectious Diseases

The structural diversity of N-Cbz amino acid derivatives makes them attractive candidates for the development of novel antimicrobial and antiviral agents.

Antimicrobial Activity

Metal complexes of amino acids have been shown to possess significant antimicrobial activity. [7][8]The chelation of the metal ion to the amino acid can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. While direct studies on N-Cbz amino acid metal complexes are emerging, the principle suggests a promising avenue for exploration. For instance, complexes of N-benzyloxycarbonyl-S-phenylalanine with Co(II), Zn(II), and Cd(II) have demonstrated antimicrobial activity against common bacterial strains.

Antiviral Activity

Amino acid and peptide derivatives are key components in many antiviral drugs, particularly as inhibitors of viral proteases and neuraminidases. [9][10]The N-Cbz group, with its hydrophobic and aromatic nature, can be a valuable pharmacophore in the design of such inhibitors. For example, N-Cbz amino acid derivatives have been investigated as potential inhibitors of HIV protease and influenza neuraminidase. [11][12][13]

Conclusion and Future Perspectives

The N-Cbz amino acid scaffold, long appreciated for its utility in chemical synthesis, is now being recognized for its intrinsic therapeutic potential. The research highlighted in this guide demonstrates that these compounds and their derivatives are capable of potent and specific interactions with key biological targets, leading to significant anticancer, enzyme inhibitory, and potentially antimicrobial and antiviral activities.

The future of N-Cbz amino acids in drug discovery is bright. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and investigation into novel therapeutic targets will undoubtedly unlock the full potential of this classic yet remarkably versatile chemical entity. It is our hope that this guide will serve as a valuable resource for researchers in the field, inspiring new avenues of investigation and accelerating the development of the next generation of therapeutics based on the N-Cbz amino acid scaffold.

References

-

Song, Y., et al. (2017). Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. Bioorganic & Medicinal Chemistry, 25(12), 3147-3156. [Link]

-

Fornaro, M., et al. (2005). N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1744(2), 157-163. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Besio, R., et al. (2011). Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis. Clinica Chimica Acta, 412(21-22), 1964-1969. [Link]

-

Gornicka, A., et al. (2020). Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism. International Journal of Molecular Sciences, 21(16), 5833. [Link]

-

Lupi, A., et al. (2024). Prolidase activity assays. A survey of the reported literature methodologies. Analytical Biochemistry, 689, 115506. [Link]

-

Kabashima, T., et al. (2017). A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction. Chemical & Pharmaceutical Bulletin, 65(1), 93-97. [Link]

-

Xu, J., et al. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Science China Chemistry, 55(12), 2485-2496. [Link]

-

Sang, S., et al. (2020). Synthesis and the antimicrobial properties of a dioxidomolybdenum(VI) complex of N'-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide. Molecules, 25(10), 2349. [Link]

-

Adebayo, M. A., et al. (2014). Synthesis, characterization and antimicrobial activities of some metal(II) amino acids' complexes. Advances in Biological Chemistry, 4(3), 187-193. [Link]

-

Chand, P., et al. (2000). Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. Journal of Medicinal Chemistry, 43(23), 4435-4445. [Link]

-

El-Sabbagh, O. I., et al. (2023). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2279998. [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterisation and Antimicrobial Activity of Some Metal(II) Amino Acids' Complexes. International Journal of Molecular Sciences, 12(7), 4485-4498. [Link]

-

Tavares, L. C., et al. (2021). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 26(11), 3237. [Link]

-

Ali, A., et al. (2000). Synthesis and antiviral activity of amino acid carbamate derivatives of AZT. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 87-100. [Link]

-

Ghosh, A. K., et al. (2012). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 55(17), 7545-7556. [Link]

-

Klumpp, K., et al. (1996). HIV Proteinase Inhibitors Containing 2-aminobenzylstatine as a Novel Scissile Bond Replacement: Biochemical and Pharmacological Characterization. Antimicrobial Agents and Chemotherapy, 40(10), 2345-2352. [Link]

-

Ishiura, S., et al. (1984). N-Benzyloxycarbonyl-valyl-prolinal, a potent inhibitor of post-proline cleaving enzyme. Journal of Biochemistry, 95(6), 1819-1821. [Link]

-

Ajibade, P. A., & Onwudiwe, D. C. (2012). Synthesis, characterization and antimicrobial activities of some metal(II) amino acids' complexes. Semantic Scholar. [Link]

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

Science.gov. cell lines ic50: Topics by Science.gov. [Link]

-

MDPI. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. [Link]

-

MDPI. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. [Link]

-

NIH. Recent Advances in Heterocyclic HIV Protease Inhibitors. [Link]

-

NIH. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

-

ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

NIH. Synthesis and antiviral activity of novel glycyrrhizic acid conjugates with D-amino acid esters. [Link]

-

MDPI. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. [Link]

-

NIH. Acyl Amino Acid Derivatives as Novel Inhibitors of Influenza Neuraminidase. [Link]

-

University of Kansas. synthesis of proline analogues of antineoplastic - compounds as prodrugs for activation by prolidase. [Link]

-

NIH. Synthesis and Anticonvulsant Evaluations of N-cbz-alpha-amino-N-alkoxyglutarimides. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

NIH. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. [Link]

-

NIH. Antiviral activity of glycyrrhizic acid conjugates with amino acid esters against Zika virus. [Link]

-

PubChem. Benzyloxycarbonyl-L-proline. [Link]

-

Wiley Online Library. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action. [Link]

-

NIH. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism. [Link]

-

NIH. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors. [Link]

Sources

- 1. WO2002064551A1 - Hiv protease inhibitors based on amino acid derivatives - Google Patents [patents.google.com]

- 2. HIV proteinase inhibitors containing 2-aminobenzylstatine as a novel scissile bond replacement: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and antimicrobial activities of some metal(II) amino acids’ complexes [scirp.org]

- 9. Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of amino acid carbamate derivatives of AZT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Z-Glu-OBzl in peptide chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Z-Glu-OBzl: A Cornerstone in Peptide Chemistry

A Technical Guide to its Discovery, History, and Application

Introduction: The Dawn of Controlled Peptide Synthesis

The synthesis of peptides with a defined sequence is fundamental to modern chemistry, biochemistry, and the development of therapeutics. However, this precise molecular construction was once an insurmountable challenge. Early attempts to link amino acids were plagued by uncontrolled polymerization, as each amino acid possesses at least two reactive sites: a nucleophilic amino group and an electrophilic carboxylic acid group. Activating one amino acid to form a peptide bond would invariably lead to its reaction with other activated molecules, resulting in a random, uncharacterisable mixture.[1]

The paradigm shifted in 1932 with the introduction of the first reversible Nα-protecting group, the benzyloxycarbonyl (Z or Cbz) group, by Max Bergmann and Leonidas Zervas.[1][2][3] This innovation provided chemists with the critical tool needed to "mask" the reactivity of the amino group, allowing for the controlled, stepwise formation of peptide bonds. This guide provides a comprehensive technical overview of a direct and vital descendant of this breakthrough: the protected glutamic acid derivative Z-Glu-OBzl. We will explore its discovery, the chemical principles governing its use, its pivotal role in both solution- and solid-phase synthesis, and its enduring legacy in the field.

The Bergmann-Zervas Breakthrough: The Carbobenzoxy (Z) Group

The work of Max Bergmann and his postdoctoral associate Leonidas Zervas laid the very foundation for modern peptide synthesis.[2][3] They introduced the benzyloxycarbonyl (Z) group, a simple yet elegant solution to prevent unwanted side reactions at the N-terminus.[4] The Z-group is introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions (a Schotten-Baumann reaction).[1][5] This converts the highly nucleophilic amine into a much less reactive carbamate.